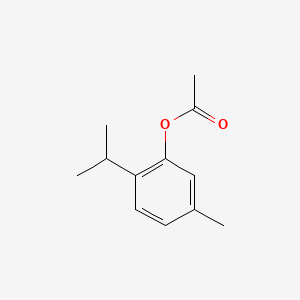

Thymol acetate

Overview

Description

Thymol acetate, chemically known as 5-methyl-2-(propan-2-yl)phenyl acetate, is an ester derivative of thymol. Thymol is a natural monoterpenoid phenol derived from thyme oil and other volatile oils. This compound is known for its pleasant aromatic odor and is used in various applications, including as a flavoring agent and in perfumery.

Mechanism of Action

Target of Action

Thymol acetate, also known as Thymyl acetate, is a natural monoterpenoid phenol primarily derived from thyme (Thymus vulgaris) and other plants in the Lamiaceae family . It has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . The primary targets of this compound are critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .

Mode of Action

This compound interacts with its targets to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments . This compound’s noteworthy effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce apoptosis, cytotoxicity, cell cycle arrest, antimetastatic activity, and also displayed different antiproliferative effects and inhibition of signaling pathways (MAPKs and PI3K/AKT/mTOR) .

Result of Action

The result of this compound’s action at the molecular and cellular level includes the induction of programmed cell death (apoptosis), halting of the cell division cycle (cell cycle arrest), and inhibition of cancer spread (metastasis) through modulation of critical signaling pathways . It also renders bacterial cell membranes permeable and disrupts cellular integrity .

Action Environment

The action of this compound can be influenced by environmental factors. Studies have shown that hydrocarbon monoterpenes and Thymol in particular degrade rapidly in the environment and are, thus, low risks because of rapid dissipation and low bound residues, supporting the use of Thymol as a pesticide agent that offers a safe alternative to other more persistent chemical . Furthermore, encapsulation into methylcellulose microspheres changes Thymol pharmacokinetics—shortening its half-life—it causes a significant increase in bioavailability compared to the free Thymol form .

Biochemical Analysis

Biochemical Properties

Thymol acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as acetylcholinesterase, carboxylesterase, and acetohydroxyacid synthase . These interactions are crucial as they can inhibit or activate the enzymes, leading to various biochemical effects. For instance, the inhibition of acetylcholinesterase by this compound can result in increased levels of acetylcholine, which is important for neurotransmission.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in inflammatory responses and oxidative stress . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in the production of proteins involved in various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its bioactivity . Its initial effects on cellular function, such as changes in gene expression and enzyme activity, can be significant and sustained for a certain period.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins . These interactions can lead to changes in the levels of metabolites, such as reactive oxygen species, which play a role in cellular signaling and stress responses.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and bioactivity . The transport and distribution of this compound are crucial for its function, as they determine the concentration and availability of the compound in different cellular regions.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall bioactivity, leading to specific cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymol acetate can be synthesized through the esterification of thymol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under mild conditions, with the thymol and acetic anhydride being mixed and heated to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the same esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Thymol acetate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed back to thymol and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used to replace the acetate group.

Major Products Formed:

Hydrolysis: Thymol and acetic acid.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Thymol acetate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Used in the formulation of fragrances, flavors, and as a preservative in various products.

Comparison with Similar Compounds

Carvacrol acetate: An ester derivative of carvacrol with similar antimicrobial properties.

Eugenol acetate: An ester derivative of eugenol, known for its use in perfumery and flavoring.

Thymol acetate stands out due to its combination of pleasant aroma and potent biological activities, making it a valuable compound in various applications.

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMIUXMJJBBOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862124 | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-79-0 | |

| Record name | Thymyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I29126I5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

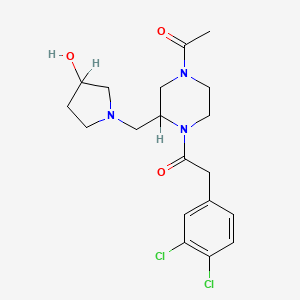

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thymol acetate?

A1: The molecular formula of this compound is C12H16O2, and its molecular weight is 192.25 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A: While specific spectroscopic data is not extensively detailed in the provided papers, several studies utilize GC-MS for identification and analysis. Techniques like FTIR, 1H NMR, and 13C NMR are valuable for structural elucidation of this compound and its derivatives. []

Q3: What is the mechanism of action of this compound against bacteria?

A: While a precise mechanism isn't fully elucidated in these papers, the antimicrobial action of this compound is likely linked to its phenolic structure. Phenolic compounds can disrupt bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. [, ]

Q4: How effective is this compound against insects?

A: Research indicates this compound possesses insecticidal and repellent properties. Studies demonstrate its efficacy against pests like Aedes albopictus (mosquitoes), Solenopsis invicta (fire ants), and Varroa destructor (bee mites). [, , ]

Q5: Does this compound exhibit antifungal activity?

A: Yes, this compound demonstrates antifungal activity against various species, including Aspergillus spp. and Fusarium spp. This activity is attributed to its ability to inhibit mycelial growth. []

Q6: What is the role of this compound in essential oils?

A: this compound is a key constituent in the essential oils of various plants, including thyme, oregano, and Lippia species. It contributes to the characteristic aroma and biological activities of these oils. [, , , , ]

Q7: Can this compound be used as an antioxidant?

A: Yes, this compound displays antioxidant activity. Research suggests that this activity is likely due to its ability to scavenge free radicals, particularly DPPH radicals. [, ]

Q8: How does the structure of this compound influence its activity?

A: The phenolic hydroxyl group and the acetate ester moiety in this compound are crucial for its biological activities. Modifications to these groups can significantly impact its potency and selectivity. [, ]

Q9: Are there any studies on the SAR of this compound derivatives?

A: Yes, studies exploring thymol derivatives like thymyl phenyl ether, o-nitro thymol, and azo-derivatives reveal varying levels of efficacy against pests like Sitophilus oryzae (rice weevil). [] Research on this compound as a fungicide against Rhizoctonia solani highlights the impact of structural modifications on efficacy and residue levels. []

Q10: Is this compound safe for human use?

A: While this compound is generally recognized as safe (GRAS) for use as a food additive, further research is necessary to thoroughly assess its safety profile for other applications. [] Studies on human red blood cells suggest low toxicity at specific concentrations. []

Q11: Is there any information available on the pharmacokinetics of this compound?

A11: The provided research papers do not delve into the detailed pharmacokinetic profile of this compound. Future investigations on its absorption, distribution, metabolism, and excretion are necessary.

Q12: What are the potential drug interactions of this compound?

A: Currently, there's limited information on specific drug interactions of this compound within the provided research. Investigating potential interactions with drug transporters and metabolizing enzymes is crucial for future applications. [, ]

Q13: What is the environmental impact of this compound?

A: While considered a natural compound, more research is needed to evaluate the ecotoxicological effects of this compound and its degradation products in the environment. []

Q14: What are the potential future applications of this compound?

A14: this compound holds promise for diverse applications, including:

- Biopesticide: Its insecticidal and repellent properties make it a potential candidate for developing environmentally friendly biopesticides. [, ]

- Food preservative: Its antimicrobial properties could be further explored for food preservation, extending shelf life and ensuring safety. [, ]

- Pharmaceutical agent: Further investigation into its biological activities, safety profile, and potential synergistic effects with other compounds could lead to novel pharmaceutical applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(3,4-Dichloro-2-propylphenoxy)butyl]-2h-tetrazole](/img/structure/B1217535.png)

![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)